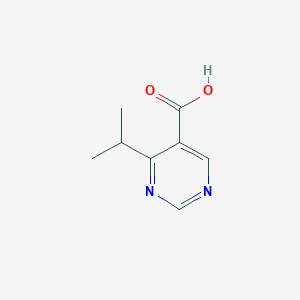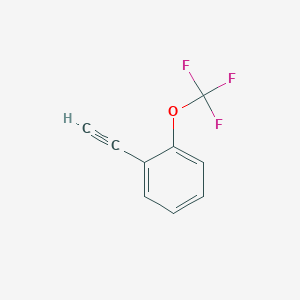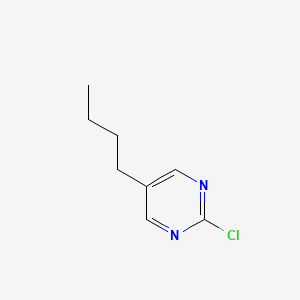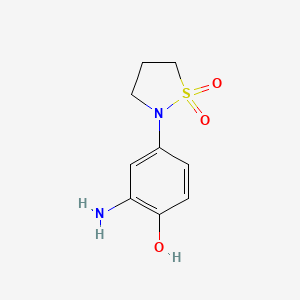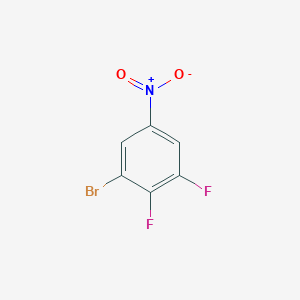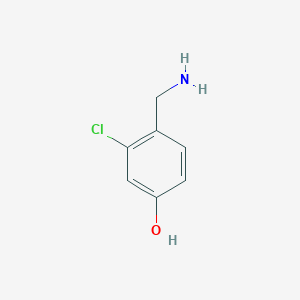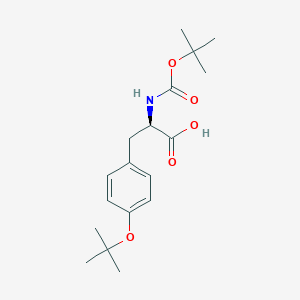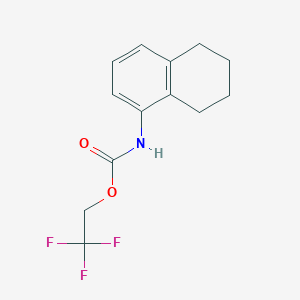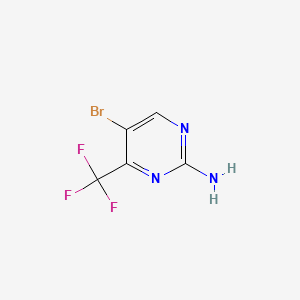
5-ブロモ-4-(トリフルオロメチル)ピリミジン-2-アミン
概要
説明
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C5H3BrF3N3 and its molecular weight is 242 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
この化合物は、新しいチアゾロ[4,5-d]ピリミジンの合成に使用されており、癌細胞株に対するインビトロでの細胞毒性を評価されています。 このシリーズのいくつかの化合物は、ヒト癌細胞株に対して増殖抑制効果を示しました .
抗ウイルス研究
これは、C型肝炎ウイルス(HCV)NS3プロテアーゼの阻害剤の合成と生化学的評価に使用されており、抗ウイルス薬の開発に貢献しています .
材料の安全性と取扱い
この化合物の材料安全データシート(MSDS)と技術文書は、実験室での安全な取扱いと使用のために入手できます .
眼科治療への応用
トリフルオロメチル基を持つFDA承認薬トラボプロストは、緑内障の治療に使用されます。 これは、問題の化合物とは直接関係していませんが、眼科治療におけるトリフルオロメチル基の関連性を示しています .
抗真菌活性
この化合物の誘導体は、特定の種に対して優れた抗真菌活性を示しており、新しい抗真菌剤につながる可能性があります .
薬理学
薬理学的研究では、この化合物の類似体は、リンパ系細胞、特にT細胞において重要なプリン代謝に必須な酵素に結合し、阻害します .
化学合成
この化合物は、LDA(リチウムジイソプロピルアミド)を用いた位置選択的脱プロトン化反応に続いて、二酸化炭素でトラップし、対応する酸を生成するために使用されます。これは、化学合成における貴重な中間体です .
癌および神経変性疾患に対するキナーゼ阻害
これは、癌および神経変性疾患の治療および予防に潜在的な用途を持つキナーゼLRRK2阻害剤として、ピラゾロピリジンを調製するために使用されます .
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives often act by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.42 (iLOGP) and 1.47 (XLOGP3) .
Result of Action
Pyrimidine derivatives are known to have diverse biological activities, which can lead to various cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
特性
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGPURZLOTOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670195 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-47-7 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
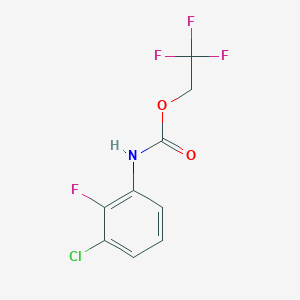
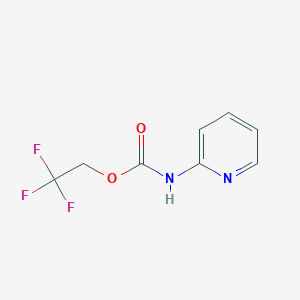
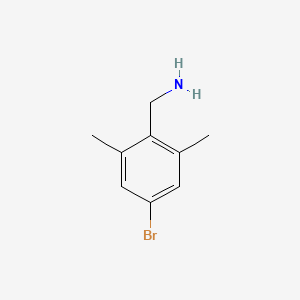
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
